molecular formula C8H15NO2 B2586326 Ethyl 3-(aminomethyl)cyclobutane-1-carboxylate CAS No. 2122094-45-3

Ethyl 3-(aminomethyl)cyclobutane-1-carboxylate

Cat. No.: B2586326
CAS No.: 2122094-45-3
M. Wt: 157.213
InChI Key: JUOQTORRWPYRDI-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)cyclobutane-1-carboxylate is a chemical compound that belongs to the class of cyclobutane derivatives It is characterized by a cyclobutane ring substituted with an ethyl ester group at the 1-position and an aminomethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(aminomethyl)cyclobutane-1-carboxylate typically involves the reaction of ethyl cyclobutanecarboxylate with aminomethylating agents. One common method is the reaction of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide, followed by aminomethylation . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.

    Substitution: Nucleophilic substitution reactions can replace the ester or aminomethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Ethyl 3-(aminomethyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of cyclobutane ring chemistry.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-(aminomethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the cyclobutane ring provides structural rigidity. These features enable the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyclobutanecarboxylate: Lacks the aminomethyl group, making it less versatile in biological applications.

    Cyclobutanecarboxylic acid: Similar structure but without the ester group, affecting its reactivity and solubility.

    Aminocyclobutane carboxylic acid: Contains an amino group but lacks the ester functionality, influencing its chemical behavior.

Uniqueness

Ethyl 3-(aminomethyl)cyclobutane-1-carboxylate is unique due to the presence of both the aminomethyl and ester groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-(aminomethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-3-6(4-7)5-9/h6-7H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOQTORRWPYRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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